5-Methyl-3-(4-propan-2-yloxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
5-Methyl-3-(4-propan-2-yloxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is a complex organic compound with a unique structure that includes a diazinanone ring, a sulfanylidene group, and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-propan-2-yloxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.
Introduction of the sulfanylidene group: This step often involves the use of sulfur-containing reagents such as thiourea or sulfur dichloride.
Attachment of the propan-2-yloxyphenyl group: This can be done through an etherification reaction using propan-2-ol and a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-propan-2-yloxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-propan-2-yloxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(4-propan-2-yloxyphenyl)-1H-pyrazole
- N-(5-methyl-3-isoxazolyl)-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide
Uniqueness
5-Methyl-3-(4-propan-2-yloxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
30695-41-1 |
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Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
5-methyl-3-(4-propan-2-yloxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)18-12-6-4-11(5-7-12)16-13(17)10(3)8-15-14(16)19/h4-7,9-10H,8H2,1-3H3,(H,15,19) |
InChI Key |
ACHVTUWXEFGZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=S)N(C1=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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